molecular formula C16H19N5O2S B3007129 N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide CAS No. 2034586-34-8

N-(2-(5-cyclopropyl-3-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-2-oxoimidazolidine-1-carboxamide

Katalognummer B3007129
CAS-Nummer: 2034586-34-8
Molekulargewicht: 345.42
InChI-Schlüssel: SUBKAZIYZWYKNJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

X-ray Crystal Structure Analysis

The study presented in paper focuses on the X-ray crystal structure analysis of a monohydrate of a 2-thioxoimidazolidin-4-one derivative. The compound, identified as N-(5-oxo-2-thioxoimidazolidin-1-yl)thiophene-2-carboxamide, crystallizes in a triclinic space group. The molecule consists of a 2-thiohydantoin ring substituted at the N3-position with a thiophene-carboxamide system. Notably, the thiophene ring exhibits rotational disorder. The study also includes a comparison of the molecular and crystal structure with amino and hydrate analogs, utilizing Hirshfeld surface analysis to visualize intermolecular interactions.

Synthesis of Reactive Precursors for Thiopurine Analogues

Paper describes the synthesis of a reactive precursor, N-[(5-Cyano-2-oxoimidazolidin-4-yl)-iminomethyl]-p-toluensulfonamide, which is achieved through base-catalyzed cyclization. This precursor is then used to synthesize novel thioimidazoles and thiopurines by reacting with p-nitrobenzaldehyde and subsequent thiation using Lawesson's reagent. The compounds synthesized in this study are characterized spectroscopically, indicating their potential as thiopurine analogs.

Anticancer Activity of 2-Thioxoimidazolidin-4-one Derivatives

In paper , a series of 2-thiohydantoin derivatives incorporating various moieties such as benzoimidazole, pyrazole, triazole, and benzoxazole were synthesized. The key starting material used was (E)-3-[1-(4-bromophenyl)ethylideneamino]-2-thioxoimidazolidin-4-one. These novel compounds were tested for cytotoxic activity against human hepatocellular cancer (HePG-2) and breast carcinoma (MCF-7) cell lines. The study found that certain compounds exhibited significant cytotoxic activity, with one compound showing an IC50 of 2.33 μg/mL against HePG-2 and another with an IC50 of 3.98 μg/mL against MCF-7.

Preclinical Evaluation of Antidepressant Activity

The research in paper involves the synthesis of a series of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides. These compounds were synthesized through a ring closure reaction and were evaluated for their antidepressant activity and neurotoxicity. Preclinical evaluations included in silico toxicity predictions and assessments of blood-brain barrier penetration and human oral absorption. One compound, in particular, demonstrated a significant reduction in immobility time in animal models, suggesting potential as an antidepressant medication.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

A study by McLaughlin et al. (2016) detailed the synthesis and characterization of a 'research chemical' with a pyrazole core, indicating bioisosteric replacements frequently associated with synthetic cannabinoids. This research emphasizes the importance of correct identification and potential mislabeling in the chemical industry. The analytical characterization included a variety of methods, highlighting the compound's structural features and the synthesis route's specificities (McLaughlin et al., 2016).

Antimicrobial and Antitumor Activities

Nassar et al. (2015) reported the synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives showing significant effects in mouse tumor model cancer cell lines and human cancer cell lines of colon cancer (HCT-29) and breast cancer (MCF-7). The study underscores the potential of pyrazole derivatives in developing new anticancer agents (Nassar, Atta-Allah, & Elgazwy, 2015).

Heterocyclic Synthesis

Research by Ahmed (2007) focused on the synthesis of N-substituted 3-amino-5-hydroxy-4-phenyl-1H-pyrazole-1-carboxamide derivatives, evaluating their potential as antimicrobial agents. This highlights the use of heterocyclic synthesis in developing new drugs with potential antibiotic and antibacterial properties (Ahmed, 2007).

Eigenschaften

IUPAC Name

N-[2-(5-cyclopropyl-3-thiophen-3-ylpyrazol-1-yl)ethyl]-2-oxoimidazolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O2S/c22-15-17-4-6-20(15)16(23)18-5-7-21-14(11-1-2-11)9-13(19-21)12-3-8-24-10-12/h3,8-11H,1-2,4-7H2,(H,17,22)(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBKAZIYZWYKNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NN2CCNC(=O)N3CCNC3=O)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.